molecular formula C10H8ClNO3S B1610336 1-Acetyl-1H-indole-5-sulfonyl chloride CAS No. 303019-19-4

1-Acetyl-1H-indole-5-sulfonyl chloride

Cat. No.: B1610336
CAS No.: 303019-19-4
M. Wt: 257.69 g/mol
InChI Key: QTFQCJWSPDAXTI-UHFFFAOYSA-N
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Description

1-Acetyl-1H-indole-5-sulfonyl chloride (CAS 303019-19-4) is a sulfonyl chloride derivative of indole with a molecular formula of C₁₀H₈ClNO₃S and a molecular weight of 257.69 g/mol . This compound serves as a versatile and high-value synthetic intermediate in organic chemistry and drug discovery. Its primary research application lies in its role as an electrophilic building block for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions at the sulfonyl chloride group. This reactive site allows researchers to readily generate a series of sulfonamide derivatives, which are a privileged structure in medicinal chemistry due to their prevalence in pharmacologically active compounds. The acetyl-protected nitrogen on the indole ring further modulates the reactivity of the heterocyclic system and can be used to direct subsequent chemical transformations. As such, this chemical is an essential tool for researchers in constructing compound libraries for biological screening, developing novel enzyme inhibitors, and exploring new chemical spaces in agrochemical and pharmaceutical development. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-acetylindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFQCJWSPDAXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461330
Record name 1-ACETYL-1H-INDOLE-5-SULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303019-19-4
Record name 1-ACETYL-1H-INDOLE-5-SULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Indole Scaffolds in Chemical and Medicinal Sciences

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of biologically active compounds. guidechem.comguidechem.combldpharm.com This scaffold is prevalent in natural products, such as the neurotransmitter serotonin (B10506) and the anticancer agent vincristine, as well as in a multitude of synthetic drugs. google.com The therapeutic relevance of indole derivatives spans a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. guidechem.comevitachem.com

The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize its interaction with biological targets. guidechem.com This structural adaptability has made the indole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological receptors with high affinity. evitachem.com Consequently, the development of novel indole-based compounds remains a vibrant and highly productive area of research in the quest for new therapeutic agents. guidechem.com

Role of Sulfonyl Chlorides As Reactive Intermediates in Organic Synthesis and Drug Discovery

Sulfonyl chlorides are a class of highly reactive organosulfur compounds that serve as indispensable intermediates in organic synthesis. Their utility stems from the electrophilic nature of the sulfur atom, which readily reacts with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. The sulfonamide functional group is a key component in a significant number of marketed drugs, highlighting the importance of sulfonyl chlorides as precursors in pharmaceutical development.

The reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base, is a fundamental method for the synthesis of sulfonamides. This reaction is robust and generally provides high yields, making it a favored strategy in both academic and industrial laboratories. Beyond their role in forming sulfonamides, sulfonyl chlorides can participate in various other transformations, including Friedel-Crafts reactions to form sulfones and reduction to sulfinic acids, further underscoring their synthetic versatility. The stability of sulfonyl chlorides is greater than that of their bromide and iodide counterparts, with sulfonyl fluorides being the most stable.

Overview of 1 Acetyl 1h Indole 5 Sulfonyl Chloride As a Key Synthetic Building Block in Indole Chemistry Research

1-Acetyl-1H-indole-5-sulfonyl chloride stands at the intersection of the two aforementioned areas of chemical significance. The presence of the N-acetyl group serves to protect the indole (B1671886) nitrogen, preventing its participation in undesired side reactions and modulating the reactivity of the indole ring. The sulfonyl chloride group at the 5-position provides a reactive handle for the introduction of a diverse array of substituents, primarily through the formation of sulfonamides.

This compound is a valuable intermediate for the synthesis of more complex indole derivatives. For instance, it can be reacted with various amines to generate a library of 1-acetyl-1H-indole-5-sulfonamides, which can then be screened for biological activity. A patent has described the use of this compound in the synthesis of 6-[2-[[(1-Acetyl-1H-indol-5-yl)sulfonyl]amino]-5-chlorophenyl]-5-hexynoic acid methyl ester, demonstrating its utility in constructing elaborate molecular architectures.

While detailed synthetic procedures and comprehensive spectroscopic and physical data for this compound are not extensively documented in publicly accessible scientific literature, its chemical properties can be inferred from its structure and the general reactivity of sulfonyl chlorides and N-acetylindoles.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C10H8ClNO3S
Molecular Weight 257.69 g/mol
CAS Number 303019-19-4
Appearance Brown oil (in a specific synthesis)

Interactive Data Table: Reactivity of this compound

ReactantProduct TypeSignificance
Primary or Secondary AminesIndole-5-sulfonamidesFormation of a key pharmacophore
AlcoholsIndole-5-sulfonate estersIntroduction of ester functionalities
WaterIndole-5-sulfonic acidHydrolysis product

Research Applications and Biological Activities of 1 Acetyl 1h Indole 5 Sulfonyl Chloride Derivatives

Role as Synthetic Intermediates in Pharmaceutical Lead Compound Discovery

1-Acetyl-1H-indole-5-sulfonyl chloride is a key building block in organic synthesis, prized for its reactive sulfonyl chloride group attached to an indole (B1671886) core. This reactivity allows for the straightforward introduction of a sulfonamide moiety, a functional group prevalent in many pharmaceuticals. The acetyl group on the indole nitrogen serves as a protecting group, which can be maintained or removed during synthetic sequences to generate further diversity.

The primary utility of this compound lies in its reaction with a wide range of amines and alcohols to produce a library of sulfonamide and sulfonate ester derivatives, respectively. nih.gov This synthetic flexibility has enabled chemists to construct a multitude of molecules for biological screening. For instance, it has been used as a precursor for the synthesis of potent inhibitors of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases. nih.govresearchgate.net The indole scaffold itself is a privileged structure in medicinal chemistry, known to interact with various biological targets. By modifying the substituents on the sulfonamide nitrogen, researchers can fine-tune the pharmacological properties of the resulting compounds to optimize their activity and selectivity.

Biological Investigations of Derivatives

The derivatization of this compound has yielded compounds with a broad spectrum of biological activities, from combating cancer cells to inhibiting microbial growth and modulating key enzymatic pathways.

Anticancer and Antiproliferative Activities

Derivatives of this compound have demonstrated significant potential as anticancer and antiproliferative agents. Numerous studies have reported the synthesis of indole-5-sulfonamide derivatives with potent cytotoxic effects against a variety of human cancer cell lines.

The antiproliferative activity of these compounds is often attributed to their ability to interfere with critical cellular processes required for cancer cell growth and survival. The specific activity and selectivity of these derivatives can be modulated by altering the chemical groups attached to the sulfonamide nitrogen.

Below is a table summarizing the antiproliferative activity of selected indole-5-sulfonamide derivatives against various cancer cell lines.

DerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference
1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indoleHep3B (Hepatocellular carcinoma)0.41 acs.org
1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indoleMDA-MB-231 (Breast cancer)0.48 acs.org
1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indolePC-3 (Prostate cancer)0.62 acs.org
1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indoleA549 (Lung cancer)1.0 acs.org
1-(3,4-Dimethoxybenzenesulfonyl)-5-(N-hydroxyacrylamide)indoleHep3B (Hepatocellular carcinoma)0.36 acs.org
1-(3,4-Dimethoxybenzenesulfonyl)-5-(N-hydroxyacrylamide)indoleMDA-MB-231 (Breast cancer)0.37 acs.org
1-(3,4-Dimethoxybenzenesulfonyl)-5-(N-hydroxyacrylamide)indolePC-3 (Prostate cancer)0.93 acs.org
1-(3,4-Dimethoxybenzenesulfonyl)-5-(N-hydroxyacrylamide)indoleA549 (Lung cancer)0.56 acs.org
Indoline-5-sulfonamide (B1311495) derivative 4fMCF7 (Breast cancer) - Hypoxia12.9 nih.gov
Bisindole derivative with 4-trifluoromethyl substituent (30)HepG2 (Hepatocellular carcinoma)7.37 nih.govresearchgate.net
Bisindole derivative with 4-NO2 substituent (31)MOLT-3 (Leukemia)2.04 nih.govresearchgate.net

A significant mechanism through which these indole derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Derivatives of this compound, particularly those incorporating a hydroxamic acid moiety, have been identified as potent HDAC inhibitors. These molecules typically feature a zinc-binding group (like hydroxamic acid) that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a cap group that interacts with the surface of the enzyme. The 1-arylsulfonyl-indole scaffold serves as an effective cap group.

The inhibitory potency and isoform selectivity of these compounds can be tuned by modifying the substitution pattern on the arylsulfonyl group. For example, the introduction of a methoxy (B1213986) group at the 4'-position of the benzenesulfonyl ring of 1-benzenesulfonyl-5-(N-hydroxyacrylamide)indole led to a compound with high activity against HDAC6. nih.gov In another study, a derivative with dimethoxy substitution at the C-3′ and C-4′ positions of the 1-arylsulfonyl group showed selective and potent inhibitory activity for HDAC2. nih.gov

The table below presents the HDAC inhibitory activity of selected 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles.

DerivativeHDAC IsoformInhibitory Activity (IC50 in nM)Reference
1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indole (8)HDAC112.3 nih.govacs.org
HDAC24.0
HDAC61.0
1-(4-Methoxybenzenesulfonyl)-5-(N-hydroxyacrylamide)indole (11)HDAC1>400 nih.govacs.org
HDAC2>100
HDAC63.3
1-(3,4-Dimethoxybenzenesulfonyl)-5-(N-hydroxyacrylamide)indole (12)HDAC1>200 nih.govnih.gov
HDAC22.3
HDAC6>100
1-(4-Fluorobenzenesulfonyl)-5-(N-hydroxyacrylamide)indole (13)HDAC116.8 nih.gov
1-(4-Nitrobenzenesulfonyl)-5-(N-hydroxyacrylamide)indole (14)HDAC112.6 nih.gov

Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate critical cellular pathways that control cell survival and proliferation, such as apoptosis and the cell cycle.

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several indole-sulfonamide derivatives have been found to induce apoptosis in cancer cells. For instance, one study showed that an indole-aryl-amide derivative promoted apoptosis in HT29 colon cancer cells through the up-regulation of the pro-apoptotic protein Bax. nih.gov Another sulfonamide derivative was found to induce apoptosis in leukemia cells by activating both the extrinsic and intrinsic pathways, leading to the activation of caspase-3. researchgate.net

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a hallmark of cancer. Certain indole-sulfonamide derivatives have demonstrated the ability to arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For example, an indole-aryl-amide derivative was shown to cause cell cycle arrest in the G1 phase in HT29 cells, an effect associated with the upregulation of the anti-proliferative protein p21, a cyclin-dependent kinase (CDK) inhibitor. nih.gov Other indole derivatives have been found to induce cell cycle arrest at the G2/M phase. researchgate.netnih.gov The inhibition of CDKs is a key mechanism by which these compounds halt cell cycle progression. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer properties, derivatives of this compound have exhibited a range of antimicrobial activities.

Antibacterial Activity: Several indole-sulfonamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, certain 1,5-disubstituted indolin-2-one derivatives containing sulfonamides displayed notable activity against Staphylococcus aureus. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR).

Antifungal Activity: Indole derivatives have also been investigated for their antifungal properties. Studies have reported the synthesis of indole derivatives with significant activity against various fungal pathogens, including Candida albicans and Candida tropicalis. The minimum inhibitory concentration (MIC) for some of these compounds was found to be in the low microgram per milliliter range.

Antiviral Activity: The indole scaffold is present in several approved antiviral drugs, and derivatives of this compound have also been explored for their antiviral potential. Research has shown that certain indolylarylsulfones can act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with some compounds exhibiting activity in the low nanomolar range. nih.gov Other studies have focused on the development of indole derivatives as inhibitors of potato virus Y (PVY), a significant plant pathogen. researchgate.net

The table below summarizes the antimicrobial activity of selected indole derivatives.

DerivativeMicroorganismActivity (MIC/EC50)Reference
Indole-sulfonamide derivativeStaphylococcus aureus32 µg/mL (MIC) nih.gov
Indole-sulfonamide derivativeEscherichia coli32 µg/mL (MIC) nih.gov
Indole-triazole derivative 3dCandida krusei3.125 µg/mL (MIC)
Indole-triazole conjugate 6fCandida albicans2 µg/mL (MIC)
Indolylarylsulfone derivative R9L4HIV-1 (Wild Type)0.0075 µM (EC50) nih.gov
3-Hydroxy-2-oxindole derivative 10bPotato Virus Y (PVY)Curative effect: 58.4% at 500 µg/mL researchgate.net

Enzyme Inhibition Studies (beyond HDAC)

The inhibitory potential of this compound derivatives extends beyond HDACs to other important enzyme families.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are involved in pH regulation and tumor progression, making them attractive targets for anticancer therapy. Indole-5-sulfonamides have been extensively studied as CA inhibitors.

1-Acylated indoline-5-sulfonamides have demonstrated potent inhibitory activity against the tumor-associated isoforms CA IX and CA XII, with some derivatives exhibiting inhibition constants (Ki) in the nanomolar range. researchgate.net The selectivity of these inhibitors for different CA isoforms can be modulated by varying the acyl group on the indoline (B122111) nitrogen. For instance, certain derivatives with chloro-substituents on the benzoic acid moiety have shown selectivity for the cancer-related isoforms over the cytosolic off-target isoforms CA I and CA II. researchgate.net

The table below details the carbonic anhydrase inhibitory activity of selected indoline-5-sulfonamide derivatives.

DerivativeCA IsoformInhibition Constant (Ki in nM)Reference
1-Acylindoline-5-sulfonamide 4fCA IX132.8 researchgate.net
CA XII41.3
1-Acylindoline-5-sulfonamide 4gCA IX>1000 researchgate.net
CA XII45.2
1-Acylindoline-5-sulfonamide 4hCA IX>1000 researchgate.net
CA XII48.7

Kinase Inhibition: Protein kinases are another major class of enzymes that are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a common feature of many diseases, including cancer. While less explored than HDAC and CA inhibition, some indole-sulfonamide derivatives have been investigated for their potential to inhibit various kinases. For example, pyrimidinylpyrazole derivatives terminating with an arylsulfonamido moiety have been shown to inhibit RAF kinases, which are key components of the MAPK/ERK signaling pathway. researchgate.net Further research in this area could uncover novel kinase inhibitors derived from the this compound scaffold.

Cholinesterase (ChE) Inhibition

Derivatives of this compound have been investigated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets in the management of neurodegenerative diseases such as Alzheimer's disease, where the potentiation of cholinergic neurotransmission is a key therapeutic strategy.

One study reported the development of multifunctional ligands for Alzheimer's disease by combining a 1-(phenylsulfonyl)-1H-indole fragment with known cholinesterase inhibitors. A particular derivative, a tacrine (B349632) analogue, demonstrated potent reversible inhibition of both AChE and BuChE with IC50 values of 8 nM and 24 nM, respectively. researchgate.net Another compound from the same series, featuring a rivastigmine-derived carbamate (B1207046) fragment, acted as a selective, pseudo-irreversible inhibitor of BuChE with an IC50 value of 455 nM. researchgate.net The inhibitory potency of these derivatives underscores the potential of the this compound scaffold in designing novel and effective cholinesterase inhibitors.

Compound/DerivativeTarget EnzymeInhibition (IC50/Ki)Reference
Tacrine-indole hybridAcetylcholinesterase (AChE)8 nM researchgate.net
Tacrine-indole hybridButyrylcholinesterase (BuChE)24 nM researchgate.net
Rivastigmine-indole hybridButyrylcholinesterase (BuChE)455 nM researchgate.net
Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is another crucial enzyme in neuropharmacology, primarily involved in the degradation of dopamine. Selective inhibition of MAO-B is a validated therapeutic approach for Parkinson's disease. Indole-based structures have been identified as promising scaffolds for potent and selective MAO-B inhibitors.

Research has shown that indole derivatives can exhibit significant MAO-B inhibitory activity. For instance, a study on indole-based thiourea (B124793) derivatives identified compounds with potent and selective MAO-B inhibition, with Ki values as low as 6.63 nM. wjpsonline.com Another investigation into indole-5-carboxamide derivatives revealed a compound with an exceptionally high potency, demonstrating an IC50 value of 0.227 nM for human MAO-B and over 5700-fold selectivity against MAO-A. Furthermore, a derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was found to inhibit human MAO-B with an IC50 value of 0.036 μM, while showing weak inhibition of MAO-A. dovepress.comnih.gov These findings highlight the potential of the indole-5-sulfonyl chloride framework in developing highly potent and selective MAO-B inhibitors for the treatment of neurodegenerative disorders.

Compound/DerivativeInhibition (IC50/Ki)Selectivity Index (SI) vs MAO-AReference
Indole-thiourea derivative6.63 nM (Ki)- wjpsonline.com
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide0.227 nM (IC50)>5700
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole0.036 µM (IC50)High dovepress.comnih.gov
Pyridazinobenzylpiperidine derivative S50.155 µM (Ki)19.04 researchgate.net
Other Enzyme Targets (e.g., carbonic anhydrase, COX enzymes)

The versatility of the this compound scaffold extends to the inhibition of other clinically relevant enzymes, such as carbonic anhydrases (CAs) and cyclooxygenase (COX) enzymes.

Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of carbonic anhydrase inhibitors. Indole-based sulfonamides have been synthesized and evaluated for their inhibitory activity against various human CA isoforms. For example, a series of N1-substituted secondary sulfonamides incorporating an indole tail showed potent inhibition of several hCA isoforms, with Ki values in the nanomolar range for hCA II and the tumor-associated hCA IX and XII. nih.gov Another study on pyrazolo[4,3-c]pyridine sulfonamides reported Ki values against hCA I ranging from 58.8 to 8010 nM, and against hCA II from 8.9 to 5100 nM. nih.gov These results indicate that indole-sulfonamide derivatives can be tailored to achieve isoform-selective CA inhibition.

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Novel N-methylsulfonyl-indole derivatives have been synthesized and shown to act as dual COX-2/5-LOX inhibitors. semanticscholar.org Some of these compounds exhibited potent COX-2 inhibition with IC50 values in the low micromolar range, comparable to the selective COX-2 inhibitor celecoxib. semanticscholar.org For instance, certain indole derivatives showed COX-1 IC50 values around 8.90 µM and 10.00 µM, while others were nonselective. mdpi.com

Compound SeriesTarget EnzymeInhibition (IC50/Ki)Reference
N1-substituted secondary sulfonamides with indole tailhCA II, IX, XIINanomolar range (Ki) nih.gov
Pyrazolo[4,3-c]pyridine sulfonamideshCA I58.8 - 8010 nM (Ki) nih.gov
Pyrazolo[4,3-c]pyridine sulfonamideshCA II8.9 - 5100 nM (Ki) nih.gov
N-methylsulfonyl-indole derivativesCOX-2Low micromolar (IC50) semanticscholar.org
Indole derivative 3bCOX-18.90 µM (IC50) mdpi.com
Indole derivative 4aCOX-110.00 µM (IC50) mdpi.com

Anti-inflammatory and Analgesic Properties

Consistent with their inhibitory effects on COX enzymes, derivatives of this compound have demonstrated significant anti-inflammatory and analgesic activities in various preclinical models.

The anti-inflammatory potential of these compounds has been evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. In one study, novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine showed potent anti-inflammatory effects, with some compounds achieving up to 99.69% inhibition of paw edema at a dose of 200 mg/kg, surpassing the efficacy of the standard drug indomethacin. nih.gov Another study on indole-imidazolidine derivatives also reported a reduction in leukocyte migration and the release of pro-inflammatory cytokines, TNF-α and IL-1β, in models of inflammation. researchgate.netresearchgate.net

The analgesic properties have been assessed using models such as the hot plate test and acetic acid-induced writhing. In the hot plate test, which measures central analgesic activity, certain phenyl sulfonyl derivatives increased the pain threshold in a dose-dependent manner. researchgate.net Indole-imidazolidine derivatives were also found to decrease the number of abdominal writhes in the acetic acid-induced nociception model, indicating peripheral analgesic effects. researchgate.netresearchgate.net For example, one derivative produced a 63.1% reduction in writhing. researchgate.netresearchgate.net

Compound/DerivativeBiological ModelActivityReference
Benzenesulfonamide of 5′-aminospirotriazolotriazineCarrageenan-induced paw edema (rat)Up to 99.69% inhibition at 200 mg/kg nih.gov
Indole-imidazolidine derivative (LPSF/NN-56)Acetic acid-induced writhing (mouse)63.1% reduction in writhing researchgate.netresearchgate.net
Phenyl sulfonyl derivativesHot plate test (mouse)Dose-dependent increase in pain threshold researchgate.net
Indole-imidazolidine derivativesAir pouch and peritonitis modelsReduction in leukocyte migration and pro-inflammatory cytokines researchgate.netresearchgate.net

Receptor Ligand Studies (e.g., 5-HT6 receptor)

The 5-HT6 receptor, a member of the serotonin (B10506) receptor family, is primarily expressed in the brain and has emerged as a promising target for the treatment of cognitive deficits in Alzheimer's disease and other CNS disorders. Derivatives of this compound have been extensively explored as potent and selective 5-HT6 receptor antagonists.

A series of N1-azinylsulfonyl-1H-indole derivatives were designed and synthesized, leading to the identification of compounds with high affinity for the 5-HT6 receptor. nih.govnih.gov One particular derivative, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline, was identified as a potent and selective 5-HT6 receptor antagonist with a Ki value of 15 nM. researchgate.net Another study on N-arylsulfonylindoles reported several compounds with Ki values in the range of 58–403 nM for the 5-HT6 receptor. nih.gov These studies demonstrate that the this compound scaffold is a valuable starting point for the development of novel 5-HT6 receptor ligands with potential therapeutic applications in cognitive disorders.

Compound/DerivativeReceptor Affinity (Ki)Reference
4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline15 nM researchgate.net
N-arylsulfonylindole derivative 4d58 nM nih.gov
Tacrine-indole hybrid 1713 nM researchgate.net

Other Reported Biological Activities (e.g., antioxidant, anti-tubercular)

Beyond the aforementioned activities, derivatives of this compound have shown promise in other therapeutic areas, including as antioxidant and anti-tubercular agents.

Antioxidant Activity: The antioxidant potential of indole-based sulfonamides has been investigated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Some 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones have demonstrated very good antioxidant activities. ijpsonline.com Another study on indole derivatives reported antioxidant activity, with some compounds showing efficacy comparable to the standard antioxidant ascorbic acid. nih.gov The ability of these compounds to scavenge free radicals suggests their potential in mitigating oxidative stress-related diseases.

Anti-tubercular Activity: Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. Indole derivatives have been explored for their activity against Mycobacterium tuberculosis. For instance, some isatin (B1672199) derivatives, which can be synthesized from indole, have shown promising anti-tubercular activity against the H37Rv strain of M. tuberculosis, with some compounds exhibiting up to 70% inhibition at a concentration of 6.25 µg/ml. wjpsonline.com Another study on 5-nitrofuran-triazole conjugates, which can be linked to an indole scaffold, reported a derivative with a minimum inhibitory concentration (MIC) of 0.25 μg/ml against the H37Rv strain.

ActivityCompound/DerivativeMeasurementResultReference
Antioxidant3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-onesDPPH assayVery good activity ijpsonline.com
Antioxidant2-Phenyl-1H-indole derivativesDPPH assayComparable to ascorbic acid nih.gov
Anti-tubercularIsatin derivative 3c% Inhibition vs H37Rv70% at 6.25 µg/ml wjpsonline.com
Anti-tubercular5-Nitrofuran-triazole conjugate 8eMIC vs H37Rv0.25 µg/ml

Preclinical Evaluation and Efficacy of Lead Compounds in Biological Models

Promising lead compounds derived from the this compound scaffold have progressed to preclinical evaluation in various biological models to assess their in vivo efficacy and therapeutic potential.

For instance, a potent and selective 5-HT6 receptor antagonist, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline, was evaluated in vivo in rats. It demonstrated distinct pro-cognitive properties in the novel object recognition (NOR) test and antidepressant-like effects in the forced swim test (FST). nih.govnih.gov These findings support the therapeutic potential of this class of compounds for cognitive and mood disorders.

In the context of cancer, a 1-arylsulfonyl-5-(N-hydroxyacrylamide)indole derivative showed significant antitumor activity in a lung A549 xenograft model in vivo, demonstrating better efficacy than the approved drug SAHA (vorinostat). nih.govsemanticscholar.org This highlights the potential of these derivatives as novel anticancer agents.

Furthermore, in a mouse model of Alzheimer's disease (5xFAD), oral administration of an imidazole-linked heterocycle derivative for four weeks was shown to ameliorate cognitive impairment and synaptic plasticity, as well as reduce neuroinflammation markers. researchgate.net These preclinical studies provide crucial in vivo validation of the therapeutic potential of this compound derivatives and pave the way for further clinical development.

Structure Activity Relationship Sar Studies of 1 Acetyl 1h Indole 5 Sulfonyl Chloride Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of derivatives originating from 1-Acetyl-1H-indole-5-sulfonyl chloride are profoundly influenced by the nature and position of various substituents. The indole (B1671886) ring system, the acetyl group at the N1-position, and the sulfonyl chloride at the C5-position serve as primary handles for chemical diversification.

The N1-acetyl group plays a significant role in modulating the electronic properties and conformation of the indole ring. Replacing the acetyl group with other acyl moieties or with sulfonyl groups can impact interactions with target proteins. For example, the substitution of the N1-benzenesulfonyl group in a series of 5-HT6 receptor antagonists was a key feature for high-affinity binding. researchgate.net In the context of histone deacetylase (HDAC) inhibitors, the presence of a 1-arylsulfonyl group on the indole ring was identified as a critical element for potent activity. nih.gov

The sulfonyl chloride at the C5-position is a reactive group that is typically used to introduce a sulfonamide linkage by reaction with various amines. The nature of the amine component introduced at this position is a major determinant of the resulting derivative's biological profile. In the development of HIV-1 inhibitors, the introduction of sulfonamide moieties with varying linkers and terminal groups allowed for the fine-tuning of antiviral activity and the reduction of cytotoxicity. nih.gov The strategic incorporation of sulfonamides can lead to additional interactions with target residues, thereby enhancing potency. nih.gov

The following table illustrates hypothetical SAR trends for derivatives of this compound based on established principles from related indole compounds.

Modification Point Substituent Type Observed Impact on Potency Observed Impact on Selectivity
N1-Position Small Aliphatic Acyl (e.g., Acetyl)Baseline ActivityVariable
Bulky Aromatic AcylPotential for increased steric hindrance or beneficial pi-stackingMay increase selectivity depending on target pocket
ArylsulfonylOften enhances potency due to electronic effects and new interactions nih.govCan significantly alter selectivity profile
C3-Position Small Alkyl GroupsCan modulate lipophilicity and steric interactionsMay influence selectivity by probing specific sub-pockets
(Pyrrolidin-3-yl)methylCan introduce basic nitrogen for key interactions, enhancing potency researchgate.netOften improves selectivity for aminergic GPCRs
C5-Sulfonamide (R-group) Small, polar aminesGenerally lower potencyMay improve aqueous solubility
Aromatic/Heterocyclic aminesCan form key hydrogen bonds and pi-stacking interactions, increasing potency nih.govHighly dependent on the specific heterocycle and target
Chiral aminesCan introduce stereospecific interactions, leading to improved potency and selectivityEnantiomers may exhibit significantly different activities

Conformational Analysis and Bioactive Conformations of Derivatives

The three-dimensional arrangement of atoms in a molecule, or its conformation, is intrinsically linked to its ability to bind to a biological target. For derivatives of this compound, conformational analysis is crucial for understanding their biological activity. The flexibility of these molecules arises from the rotatable bonds, particularly around the N1-acyl group and the C5-sulfonamide linkage.

Similarly, the conformation of the sulfonamide side chain at the C5-position is critical. The torsional angles around the S-N bond and within the R-group attached to the sulfonamide nitrogen dictate the spatial positioning of key interacting groups. For instance, in a series of indole-based HIV-1 fusion inhibitors, the ability of the scaffold to adopt a compact shape was found to be important for fitting into the hydrophobic pocket of the gp41 protein. nih.gov The 6-6' linked bisindole scaffold was able to adopt a more compact conformation compared to the 5-5' isomer, which adopted more extended conformations and exhibited lower activity. nih.gov

The bioactive conformation, i.e., the conformation adopted by the molecule when bound to its target, is often different from the lowest energy conformation in solution. Techniques such as X-ray crystallography of ligand-protein complexes and computational methods like molecular docking and molecular dynamics simulations are employed to elucidate these bioactive conformations. Understanding the preferred bioactive conformation is essential for the rational design of new derivatives with improved affinity.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For derivatives of this compound, the key pharmacophoric features are derived from the indole core and the strategically placed substituents.

Based on SAR studies of various indole-based bioactive molecules, the following pharmacophoric features can be postulated for derivatives of this scaffold:

Hydrogen Bond Acceptors: The carbonyl oxygen of the N1-acetyl group and the two sulfonyl oxygens at the C5-position are potent hydrogen bond acceptors. These features can engage in crucial hydrogen bonding interactions with amino acid residues in the target's binding site.

Aromatic/Hydrophobic Core: The indole ring itself provides a large, flat, and hydrophobic surface that can participate in van der Waals and pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

Hydrogen Bond Donor: The N-H of the sulfonamide group (if present, i.e., a primary or secondary sulfonamide) can act as a hydrogen bond donor.

Variable Substituent Vector: The R-group of the C5-sulfonamide provides a vector for introducing a wide variety of chemical functionalities. This allows for the tailoring of the molecule to interact with specific sub-pockets of the target, introducing features like additional hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties. For example, in a series of sulfonamide-substituted indolylarylsulfones, the terminal groups on the sulfonamide linker were varied to optimize interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase. nih.gov

The spatial arrangement of these pharmacophoric features is critical. The relative distances and angles between the hydrogen bond acceptors, the aromatic core, and the variable substituent define the pharmacophore model and are essential for high-affinity binding.

Pharmacophoric Feature Structural Origin Potential Interaction with Target Importance
Aromatic CoreIndole Ringπ-π stacking, hydrophobic interactionsHigh
Hydrogen Bond Acceptor 1Carbonyl Oxygen of N1-AcetylHydrogen bondingModerate to High
Hydrogen Bond Acceptors 2 & 3Sulfonyl Oxygens at C5Hydrogen bondingHigh
Hydrogen Bond DonorN-H of C5-SulfonamideHydrogen bondingDependent on target; can be crucial
Variable Hydrophobic/Polar GroupR-group on C5-SulfonamideHydrophobic, polar, or electrostatic interactionsHigh (for tuning potency and selectivity)

Elucidation of Structural Determinants for Improved Efficacy and Reduced Off-Target Effects

The ultimate goal of SAR studies is to guide the design of molecules with enhanced efficacy and a superior safety profile, which includes minimizing off-target effects. For derivatives of this compound, several structural determinants can be manipulated to achieve this.

Improving Efficacy:

Optimizing Target Interactions: Fine-tuning the substituents to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with the primary target is the most direct way to improve potency. This often involves an iterative process of design, synthesis, and testing.

Conformational Rigidity: Introducing conformational constraints, for instance by incorporating cyclic structures into the C5-sulfonamide side chain, can pre-organize the molecule in its bioactive conformation. researchgate.net This reduces the entropic penalty of binding and can lead to a significant increase in affinity.

Modulating Physicochemical Properties: Adjusting properties such as lipophilicity (logP) and aqueous solubility can improve the pharmacokinetic profile of a compound, leading to better absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, improved in vivo efficacy.

Reducing Off-Target Effects:

Enhancing Selectivity: Off-target effects often arise from the binding of a drug molecule to unintended biological targets. By exploiting subtle differences in the binding sites of the primary target versus off-targets, selectivity can be enhanced. This can be achieved by introducing substituents that create favorable interactions with the primary target but cause steric clashes or unfavorable interactions with off-targets.

Avoiding Reactive Metabolites: The metabolic fate of a drug can sometimes lead to the formation of reactive metabolites that can cause toxicity. Structural modifications can be made to block sites of metabolism that lead to toxic species.

Minimizing Interactions with Broad-Specificity Proteins: Certain structural motifs are known to have promiscuous binding to a wide range of proteins. Avoiding the incorporation of such features can help in reducing off-target activities. For instance, highly lipophilic and planar aromatic systems can sometimes lead to non-specific binding.

Computational Chemistry and Molecular Modeling in the Study of 1 Acetyl 1h Indole 5 Sulfonyl Chloride and Its Derivatives

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand and predict the interaction between a ligand, such as a derivative of 1-acetyl-1H-indole-5-sulfonyl chloride, and a biological target, typically a protein or enzyme. These studies are fundamental in elucidating the mechanism of action and guiding the design of more potent inhibitors.

Derivatives of the indole (B1671886) sulfonamide scaffold have been docked against a variety of biological targets, revealing key binding modes and structure-activity relationships (SAR). For instance, isatin (B1672199) sulfonamide derivatives have been studied as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Docking studies showed that these compounds fit into the EGFR active site, with binding energies comparable to the established inhibitor Erlotinib. mdpi.com Similarly, novel indole-3-sulfonamide ureido derivatives were designed and evaluated as inhibitors of carbonic anhydrase (CA), with docking studies confirming their binding to the hCA II isoform. nih.gov

In the field of neurodegenerative diseases, 4-phthalimidobenzenesulfonamide derivatives were synthesized and docked into the active site of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. The docking results for the most active compound indicated that it interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, explaining its inhibitory activity. nih.gov Furthermore, docking studies have been employed to understand the antibacterial potential of indolyl derivatives against targets in multidrug-resistant bacteria and the antioxidant activity of indole derivatives bearing a tosyl group against tyrosinase. nih.govmdpi.com

These studies collectively demonstrate the power of molecular docking to visualize and analyze ligand-receptor interactions at the molecular level, providing a rational basis for the optimization of indole sulfonamide-based compounds.

Table 1: Molecular Docking Studies of Indole Sulfonamide Derivatives

Derivative ClassBiological TargetKey Findings from DockingReference
Isatin Sulfonamide DerivativesEpidermal Growth Factor Receptor (EGFR)Compounds bind within the ATP binding site. Binding energies ranged from -19.21 to -21.74 Kcal/mol. mdpi.com
Indole-3-sulfonamide Ureido DerivativesCarbonic Anhydrase II (hCA II)Confirmed selective binding and inhibition of the hCA II isoform. nih.gov
4-Phthalimidobenzenesulfonamide DerivativesAcetylcholinesterase (AChE)The most potent compound interacts with both the catalytic active site (CAS) and peripheral anionic site (PAS). nih.gov
N-Arylsulfonyl-indole-2-carboxamide DerivativesFructose-1,6-bisphosphatase (FBPase)Key hydrogen bond interactions were identified with residues Gly26, Leu30, and Thr31 in the binding pocket. mdpi.com
Indole Derivatives with Tosyl MoietyTyrosinaseThe tosyl group increased the binding affinity for the target enzyme compared to its hydroxyl analog. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying which molecular properties (descriptors) are correlated with activity, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources.

For indole-based compounds, QSAR has been a valuable tool. One study focused on developing QSAR models for isatin and indole derivatives as inhibitors of the SARS CoV 3C-like protease (3CLpro), an essential enzyme for viral replication. nih.gov This research utilized various molecular descriptors to build models that could reliably predict the inhibitory potency (pIC50) of the compounds. The study found that the developed QSAR models were robust and predictive, highlighting their utility in designing novel antiviral agents. nih.gov The success of such models relies on the statistical correlation between the structural features of the compounds and their measured biological activities. nih.gov

Another study combined 3D-QSAR analysis with pharmacophore modeling to explore N-arylsulfonyl-indole-2-carboxamide derivatives as Fructose-1,6-bisphosphatase inhibitors. mdpi.com The resulting models provided a summary of the structure-activity relationships, indicating that features like the indole ring, the sulfonamide linker, and specific substituents on the aromatic rings were crucial for inhibitory activity. mdpi.com These insights are instrumental for the rational design of new derivatives with potentially improved therapeutic profiles.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) and reactivity of molecules. For a scaffold like this compound, DFT calculations can provide valuable information about its geometry, stability, and electronic properties. This knowledge is crucial for understanding its reactivity in synthetic reactions and its potential for interaction with biological targets.

DFT calculations can determine key properties such as the distribution of electrostatic potential, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the partial charges on individual atoms. The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

While specific DFT studies on this compound are not widely published in mainstream literature, the principles are broadly applied to heterocyclic compounds. Such calculations would allow chemists to predict the most likely sites for nucleophilic or electrophilic attack, thereby guiding the synthesis of new derivatives. For example, the sulfonyl chloride group (-SO2Cl) is a strong electron-withdrawing group and a reactive electrophile, a feature that can be precisely quantified and understood through DFT. This allows for the rational planning of reactions to create diverse sulfonamide libraries.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com Unlike static docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, the stability of the ligand-protein complex, and the role of solvent molecules in the interaction. This method offers a more realistic representation of the biological environment. mdpi.comnih.gov

For derivatives of this compound, MD simulations are used to refine docking poses and assess the stability of predicted binding modes. For example, after docking N-arylsulfonyl-indole-2-carboxamide derivatives into the FBPase binding site, MD simulations were performed to confirm the stability of the interactions. mdpi.com The simulations revealed that key hydrogen bonds and hydrophobic interactions identified in the docking study were maintained over the course of the simulation, lending greater confidence to the proposed binding model. mdpi.com

MD simulations have also been used to study the fundamental behavior of the indole moiety itself. Studies have investigated how indole localizes within lipid bilayers, which is relevant for drug absorption and interaction with membrane-bound proteins. nih.gov These simulations show that indole is strongly attracted to the interfacial region of lipid membranes, driven by factors like hydrogen bonding and electrostatic interactions. nih.gov This fundamental knowledge helps in designing indole-based drugs with favorable pharmacokinetic properties.

In Silico Screening and Rational Drug Design Approaches

In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach, a cornerstone of rational drug design, leverages the structural information of the target to find promising drug candidates. The this compound scaffold is an excellent starting point for generating such libraries due to its synthetic tractability and its presence in many known bioactive molecules. researchgate.net

Rational drug design often begins with a known scaffold or a hit compound identified from screening. For instance, the indole scaffold is recognized as a "privileged" structure in medicinal chemistry, and its derivatives have been rationally designed to target a multitude of diseases. nih.govnih.gov A study on antibacterial agents used rational design to modify an initial indole-containing hit compound to enhance its activity against multidrug-resistant Acinetobacter baumannii. nih.gov By systematically exploring structural modifications, researchers were able to develop lead compounds with significantly improved bioactivity. nih.gov

Virtual screening approaches, including pharmacophore- and docking-based methods, have been successfully used to identify novel inhibitors from large compound databases using an indole sulfonamide framework. mdpi.comnih.gov These in silico methods, combined with predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allow researchers to prioritize a smaller number of promising compounds for synthesis and biological testing, significantly streamlining the drug discovery process. mdpi.com

Analytical and Spectroscopic Characterization Methodologies in Research on 1 Acetyl 1h Indole 5 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The spectrum for 1-Acetyl-1H-indole-5-sulfonyl chloride is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring and the methyl protons of the acetyl group. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Based on the structure, the aromatic region would display signals for the protons at the C2, C3, C4, C6, and C7 positions. The electron-withdrawing effects of the acetyl group at the N1 position and the sulfonyl chloride group at the C5 position would significantly influence the chemical shifts of these aromatic protons, typically shifting them to a lower field (higher ppm). The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the eight carbon atoms of the indole ring, the carbonyl carbon, and the methyl carbon of the acetyl group. The chemical shifts would be characteristic of their specific hybridization and electronic environment. For instance, the carbonyl carbon of the acetyl group would appear at a significantly downfield position.

Illustrative ¹H and ¹³C NMR Data While specific experimental spectra for this compound are not widely published, the following table represents expected chemical shifts based on known data for similar indole derivatives and general NMR principles.

¹H NMR (Expected) ¹³C NMR (Expected)
Assignment Chemical Shift (δ, ppm)
Acetyl CH₃~2.6
H-3~6.8
H-2~7.7
H-7~7.9
H-6~8.1
H-4~8.5
Note: This is an illustrative table. Actual chemical shifts and coupling constants would need to be confirmed by experimental analysis.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Standard Mass Spectrometry (MS) In MS analysis, this compound (molecular formula C₁₀H₈ClNO₃S) would be ionized, and the resulting molecular ion peak [M]⁺ would be detected. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the chemical formula C₁₀H₈ClNO₃S.

Fragmentation Analysis The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the acetyl group, the sulfonyl chloride group, or other small molecules.

Expected Mass Spectrometry Data
Parameter
Molecular Formula
Monoisotopic Mass
Expected [M]⁺
Expected [M+H]⁺
Key Fragments (Expected)
Note: The exact m/z values and fragmentation patterns depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of the IR radiation, absorption occurs.

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups:

C=O Stretch: A strong absorption band from the acetyl group's carbonyl, typically appearing in the range of 1690-1720 cm⁻¹.

S=O Stretch: Two strong absorption bands characteristic of the sulfonyl chloride group (SO₂Cl), typically found at approximately 1370-1380 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).

C-N Stretch: Vibrations associated with the indole ring's carbon-nitrogen bonds.

Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic indole ring.

Illustrative Infrared (IR) Spectroscopy Data
Functional Group
Carbonyl (C=O) of Acetyl
Sulfonyl (S=O), Asymmetric
Sulfonyl (S=O), Symmetric
Aromatic C=C
Note: This table shows typical ranges. The exact position of the peaks must be determined experimentally.

X-ray Crystallography for Definitive Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to map the precise positions of each atom in the molecule and within the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the connectivity of all atoms.

Precise bond lengths, bond angles, and torsion angles.

Information about the planarity of the indole ring.

Details of the conformation of the acetyl and sulfonyl chloride groups relative to the indole ring.

Data on intermolecular interactions, such as stacking, in the solid state.

As of now, publicly accessible crystallographic data for this compound is not available. Obtaining such data would require the growth of a high-quality single crystal suitable for diffraction analysis.

Chromatographic Techniques (e.g., TLC, HPLC) for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. They are also vital for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) TLC is a rapid and convenient technique used to check the purity of a sample and to determine the appropriate solvent system for larger-scale column chromatography. A spot of the compound on a silica (B1680970) plate moves a certain distance relative to the solvent front, a value known as the retardation factor (Rf). A pure compound should ideally show a single spot on the TLC plate. The Rf value is dependent on the compound's polarity and the solvent system used.

High-Performance Liquid Chromatography (HPLC) HPLC is a more advanced chromatographic technique that provides high-resolution separation and quantitative analysis of purity. The compound is passed through a column under high pressure, and its retention time (the time it takes to travel through the column) is measured. For this compound, a single sharp peak in the chromatogram would indicate a high degree of purity. Different detector types, such as UV-Vis, can be used for detection, often set at a wavelength where the indole chromophore absorbs strongly.

Chromatographic Methods and Their Application
Technique
Thin-Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC)
Column Chromatography
Note: Rf and Rt values are specific to the conditions used (e.g., stationary phase, mobile phase, temperature) and must be determined experimentally.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 1-Acetyl-1H-indole-5-sulfonyl chloride

The future of chemical synthesis is increasingly focused on sustainability and efficiency. While established methods exist for producing indole (B1671886) derivatives, ongoing research aims to develop greener, more economical, and higher-yielding protocols. openmedicinalchemistryjournal.comresearchgate.net Future synthetic research for this compound and related compounds will likely concentrate on several key areas:

Green Chemistry Protocols: Conventional synthesis methods are being replaced by greener alternatives that utilize benign solvents like water, employ solid acid catalysts, or proceed under solvent-free conditions. openmedicinalchemistryjournal.comresearchgate.net Future work could adapt multicomponent reactions, which assemble complex molecules like indole derivatives from simple precursors in a single step, to the synthesis of this specific sulfonyl chloride, thereby improving atom economy and reducing waste. rsc.orgdergipark.org.tracs.org

Catalyst Innovation: Research into novel catalytic systems, such as metal-free catalysts or recyclable nanoparticle catalysts, could lead to more efficient and environmentally friendly synthetic pathways. openmedicinalchemistryjournal.comdergipark.org.tr A concise method for constructing 1-sulfonyl-1H-indoles using inexpensive calcium carbide as an acetylene (B1199291) source has been described, and such innovative approaches could be adapted for the target molecule's synthesis. researchgate.net

Flow Chemistry: The application of continuous flow chemistry could offer improved control over reaction parameters, leading to higher purity, better yields, and enhanced safety, particularly when handling reactive intermediates like sulfonyl chlorides.

Exploration of New Biological Targets and Therapeutic Areas for Derived Compounds

The indole nucleus is a well-established pharmacophore present in numerous natural products and approved drugs, exhibiting a vast array of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comnih.govnih.gov Derivatives of this compound are prime candidates for screening against new biological targets to address unmet medical needs.

Future exploration should focus on:

Oncology: Indole derivatives have been developed as inhibitors of various targets in cancer therapy, such as protein kinases (e.g., EGFR, CDK-2), tubulin, and histone deacetylases (HDACs). mdpi.comnih.govmdpi.com The 1-acetyl-1H-indole-5-sulfonyl scaffold could be used to generate new libraries of compounds for screening against these and other emerging cancer targets.

Neurodegenerative Diseases: The indole scaffold is central to compounds targeting enzymes and receptors implicated in Alzheimer's and Parkinson's diseases, such as cholinesterases (AChE, BChE) and monoamine oxidase B (MAO-B). nih.gov The development of new sulfonamide derivatives could yield novel agents for these complex disorders.

Infectious Diseases: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial and antiviral agents. mdpi.comnih.gov Indole-based compounds have shown promise against various pathogens, including Plasmodium falciparum (malaria) and drug-resistant bacteria. mdpi.comresearchgate.net The sulfonyl chloride handle allows for the synthesis of a diverse range of sulfonamides, a class of compounds known for its antimicrobial properties.

Inflammation and Metabolic Disorders: Indole derivatives are also being investigated for their anti-inflammatory and antidiabetic properties, highlighting the versatility of this scaffold. mdpi.comnih.gov

Table 1: Potential Biological Targets for Compounds Derived from this compound

Advanced Computational Approaches for Enhanced Drug Discovery and Mechanism Elucidation

Modern drug discovery heavily relies on computational methods to accelerate the identification of lead compounds and to understand their mechanisms of action. frontiersin.orgdoaj.org For derivatives of this compound, these approaches can be pivotal.

Structure-Based Drug Design (SBDD) and Virtual Screening: Using the known three-dimensional structures of biological targets, virtual libraries of compounds derived from the lead scaffold can be screened to predict binding affinity and mode. frontiersin.org This in silico approach saves time and resources compared to traditional high-throughput screening. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of indole sulfonamides with their biological activity. researchgate.net These models can then guide the rational design of new derivatives with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between a ligand and its target protein over time, helping to elucidate the mechanism of action and the stability of the binding. frontiersin.org

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, allowing for the early deselection of candidates with unfavorable pharmacokinetic profiles. doaj.org

Integration of Medicinal Chemistry with Chemical Biology and Systems Biology Approaches

The traditional role of medicinal chemistry in synthesizing new molecules is being enhanced by its integration with other disciplines. Future research on this compound derivatives would benefit from a multidisciplinary approach.

Chemical Biology: Derivatives can be designed not just as potential drugs, but as chemical probes. These probes can be used to study the function of specific proteins within complex cellular pathways, helping to validate new drug targets and understand the biological consequences of their modulation. nih.gov

Systems Biology: The effects of a drug are rarely confined to a single target. Systems biology approaches can analyze the broader impact of a compound on cellular networks and signaling pathways. nih.gov By understanding how indole sulfonamides affect the entire biological system, researchers can better predict their efficacy and potential side effects. This involves studying how these molecules influence various organs and their crosstalk through receptor-mediated pathways. nih.gov

Design of Multi-target Directed Ligands Based on the this compound Scaffold

Complex, multifactorial diseases like cancer and Alzheimer's disease often involve the dysregulation of multiple biological pathways. nih.govnih.gov The "one molecule, one target" paradigm is often insufficient for these conditions, leading to the rise of multi-target-directed ligands (MTDLs) that are designed to interact with several disease-relevant targets simultaneously. nih.govresearchgate.net

The this compound scaffold is an excellent starting point for creating MTDLs. The indole core can be recognized by one set of targets, while the sulfonamide portion can be modified to interact with others. This strategy has been successfully applied to indole-based compounds to create dual inhibitors.

Examples of future MTDL strategies include:

Dual Kinase Inhibitors: Designing molecules that inhibit two different kinases in a cancer signaling pathway, such as the reported pyrazolyl-s-triazine compounds with an indole motif designed as dual EGFR and CDK-2 inhibitors. mdpi.com

Alzheimer's Disease MTDLs: Creating compounds that, for example, inhibit both acetylcholinesterase (AChE) and amyloid-β aggregation, or that act as both 5-HT6 receptor antagonists and cholinesterase inhibitors. nih.govuj.edu.pl The indole scaffold is a key component in many such reported MTDLs. uj.edu.plnih.gov This approach offers potential advantages in improved pharmacokinetic properties and patient compliance over combination therapies. researchgate.net

By pursuing these research avenues, the scientific community can fully exploit the chemical and biological potential of this compound, paving the way for the development of novel therapeutics and research tools.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 1-Acetyl-1H-indole-5-sulfonyl chloride in laboratory settings?

  • Methodological Answer : Use full-body protective clothing (lab coat, gloves), respiratory protection (e.g., NIOSH-approved P95 respirators for particulates or OV/AG/P99 filters for organic vapors), and ensure proper ventilation. Avoid skin contact and inhalation by working in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed via certified hazardous waste management services .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) for structural confirmation. Use thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) for purity assessment. Column chromatography (e.g., 70:30 ethyl acetate/hexane eluent) may be required for purification, with yields optimized via solvent selection (e.g., PEG-400/DMF mixtures) and reaction time adjustments .

Q. What are the documented physicochemical properties of this compound?

  • Methodological Answer : Limited data exist for this compound. Researchers should empirically determine properties such as melting point (via differential scanning calorimetry), solubility (via gravimetric analysis in solvents like DMSO or THF), and stability (via thermogravimetric analysis). Stability under ambient storage (dry, inert atmosphere) should be monitored using spectroscopic methods .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

  • Methodological Answer : Cross-validate results using complementary techniques:

  • NMR discrepancies : Compare experimental shifts with computational predictions (DFT calculations).
  • Mass spectrometry anomalies : Use isotopic pattern analysis or tandem MS (MS/MS) to confirm fragmentation pathways.
  • Purity conflicts : Re-run chromatography with alternative mobile phases (e.g., gradient elution) or employ HPLC with diode-array detection for trace impurity identification .

Q. What strategies optimize sulfonation reactions for derivatives of this compound?

  • Methodological Answer : Optimize reaction conditions by:

  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) for regioselectivity.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to control reaction kinetics.
  • Temperature control : Use reflux conditions for faster kinetics or low temperatures to minimize side reactions. Monitor progress via in-situ FTIR or GC-MS .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

  • Map electrostatic potential surfaces for electrophilic site identification.
  • Calculate activation energies for proposed reaction pathways (e.g., SNAr mechanisms).
  • Validate models against experimental kinetic data (e.g., Hammett plots) .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate the compound in buffered solutions (pH 1–13) and analyze degradation products via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Expose samples to UV/visible light and monitor changes via UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.